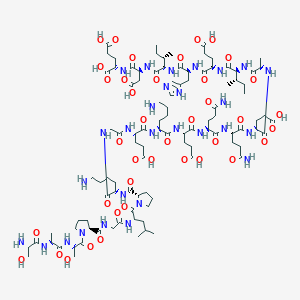
Zolimomabaritox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zolimomabaritox is a chemical compound with the molecular formula C_16H_21N_3O_2 It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zolimomabaritox involves several steps, starting from readily available raw materials. The process typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This step requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained.
Functional Group Modifications: The next step involves the introduction of various functional groups to the core structure. This is achieved through a series of substitution reactions, where specific reagents are used to replace existing groups with the desired functional groups.
Purification and Isolation: The final step involves the purification and isolation of the compound. This is typically done using techniques such as chromatography and recrystallization to ensure the compound is of high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of more efficient catalysts, higher reaction temperatures, and continuous flow systems to increase the yield and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
Zolimomabaritox undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions. The conditions vary depending on the specific reaction but often involve the use of solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Zolimomabaritox has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its unique reactivity and potential as a catalyst in various chemical reactions.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It has been shown to interact with specific proteins and enzymes, making it a valuable tool for understanding biological mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of certain diseases. It is being investigated for its ability to modulate specific molecular pathways involved in disease progression.
Industry: this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Zolimomabaritox involves its interaction with specific molecular targets in the body. The compound binds to certain proteins and enzymes, modulating their activity and affecting various cellular processes. The exact pathways involved depend on the specific application and the target molecules. In medicine, for example, this compound may inhibit the activity of enzymes involved in disease progression, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Zolimomabaritox can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Imidazoles: These compounds share a similar core structure with this compound and are known for their wide range of applications in chemistry and biology.
Triazoles: Another class of compounds with a similar structure, triazoles are used in various industrial and pharmaceutical applications.
Benzimidazoles: These compounds are structurally related to this compound and have similar reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting properties
Propriétés
Numéro CAS |
141483-72-9 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



